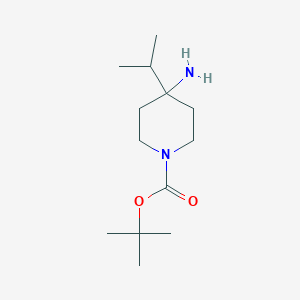

tert-Butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and amino and isopropyl substituents at the 4-position of the piperidine ring. The Boc group enhances solubility and stability during synthetic processes, while the 4-amino and 4-isopropyl substituents confer steric and electronic properties critical for its applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

tert-butyl 4-amino-4-propan-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)13(14)6-8-15(9-7-13)11(16)17-12(3,4)5/h10H,6-9,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNPACJCQMHEHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: Piperidine, tert-butyl chloroformate, isopropylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

Procedure: Piperidine is first reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with isopropylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of alkyl or aryl-substituted piperidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of tert-butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate is with a molecular weight of 271.40 g/mol. The synthesis typically involves the reaction of tert-butyl piperidine derivatives with appropriate amine reagents under controlled conditions to ensure high yield and purity.

Pharmacological Profile

Research indicates that this compound exhibits notable biological activity, particularly in the context of drug development. Its structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies. Initial findings show that it may interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

In Vitro Studies

In vitro studies have demonstrated that compounds similar in structure can significantly inhibit cell proliferation across various cancer cell lines. The following table summarizes the anti-proliferative effects observed:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |

These results highlight the compound's potential as an anticancer agent.

Case Studies

Case Study on Anticancer Activity

A study evaluated the anticancer properties of piperidine derivatives similar to this compound. Results indicated a significant reduction in tumor size in mouse models treated with these compounds, particularly against triple-negative breast cancer (TNBC). The study emphasized the effectiveness of these derivatives as potential therapeutic agents while maintaining a safety margin against normal cells.

Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds. The findings suggested their potential role in modulating mood disorders, indicating that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics.

Summary of Applications

- Medicinal Chemistry : Potential development of new pharmaceuticals targeting neurotransmitter systems.

- Anticancer Research : Demonstrated efficacy against specific cancer cell lines, warranting further exploration.

- Neuropharmacology : Possible applications in treating mood disorders and anxiety through modulation of neurotransmitter activity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Polarity: The aminomethyl derivative () exhibits higher polarity due to the additional amino group, likely enhancing aqueous solubility relative to the lipophilic isopropyl and phenylamino analogs.

- Aromaticity : The pyridin-3-yl substituent () introduces aromaticity, enabling π-π stacking interactions in drug design.

Biological Activity

tert-Butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate, also known by its CAS number 1402148-68-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- CAS Number : 1402148-68-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and could potentially exhibit neuroprotective effects.

Potential Mechanisms:

- Inhibition of Neurotransmitter Reuptake : The compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels in the synaptic cleft.

- Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), influencing neuronal excitability and synaptic transmission.

Biological Activity Data

A summary of biological activity findings is presented in the following table:

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Neuroprotective Effects in Animal Models :

- Anticancer Activity :

- Behavioral Studies :

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate with high purity?

Synthesis typically involves multi-step reactions, starting with functionalizing the piperidine ring. For example, tert-butyl carbamate protection of the amine group is common. Key steps include:

- Amine Protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to protect the primary amine .

- Purification : Employ silica gel column chromatography (e.g., hexane/ethyl acetate gradients) to isolate intermediates. Final products may require recrystallization from ethanol or methanol .

- Characterization : Confirm purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-certified respirators (e.g., P95) for airborne particles .

- Ventilation : Work in a fume hood to minimize inhalation risks. Ensure eyewash stations and emergency showers are accessible .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (δ 1.4–1.5 ppm for tert-butyl group; δ 3.0–3.5 ppm for piperidine protons) and ¹³C NMR (δ 80–85 ppm for Boc carbonyl) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : For resolving stereochemistry, use SHELXL for refinement and ORTEP-3 for visualization .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) and monitor degradation via HPLC .

- Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

- Refinement Strategies : Use SHELXL’s restraints for disordered tert-butyl groups. Compare results with alternative software (e.g., Olex2) .

- Computational Validation : Perform density functional theory (DFT) optimizations (B3LYP/6-31G*) to validate experimental bond angles/energies .

- Data Reproducibility : Re-measure crystals at low temperature (100 K) to reduce thermal motion artifacts .

Q. What experimental approaches address discrepancies in reported toxicological profiles?

- In Vitro Assays : Conduct Ames tests (TA98/TA100 strains) for mutagenicity and MTT assays for cytotoxicity .

- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., quinone methides) that may explain toxicity .

- Cross-Study Comparisons : Normalize data using OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to resolve methodological variability .

Q. How can reaction mechanisms involving this compound be elucidated?

- Isotopic Labeling : Incorporate ¹³C at the piperidine nitrogen to track Boc deprotection pathways via NMR .

- Kinetic Studies : Monitor reaction progress using in situ IR spectroscopy (e.g., C=O stretching at ~1700 cm⁻¹) .

- Computational Modeling : Simulate transition states with Gaussian 16 to identify rate-determining steps .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., alkylation vs. acylation)?

- Protection/Deprotection : Temporarily block the secondary amine with Fmoc groups to direct reactivity to the primary amine .

- Catalytic Control : Use Pd(OAc)₂ with chiral ligands (e.g., BINAP) for asymmetric alkylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while THF promotes radical pathways .

Q. How can researchers validate the absence of genotoxicity in this compound?

Q. What computational tools predict the compound’s interactions with biological targets (e.g., GPCRs)?

- Molecular Docking : AutoDock Vina for ligand-receptor binding simulations (PDB ID: 6CM4 for piperidine-binding GPCRs) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability in lipid bilayers .

- Pharmacophore Mapping : Phase (Schrödinger) to align key hydrogen-bond donors/acceptors with target active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.